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Compound of Interest

4-(Pyridin-3-yl)phenol
Compound Name:

hydrochloride
CAS No.: 2138570-92-8
Cat. No.: B2575572

Get Quote

Introduction & Chemical Identity

4-(Pyridin-3-yl)phenol is a biaryl scaffold frequently utilized in medicinal chemistry as a kinase
inhibitor motif and a precursor for liquid crystalline polymers. While the free base is useful in
organic synthesis, the hydrochloride salt is often preferred in drug development to enhance
aqueous solubility and bioavailability.

This guide provides the critical data required to distinguish the free base from the hydrochloride
salt, a common quality control challenge in process chemistry.
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Property Detail

IUPAC Name 4-(Pyridin-3-yl)phenol hydrochloride

Common Name 4-(3-Pyridyl)phenol HCI

CAS (Free Base) 68223-13-2

Molecular Formula C11H10CINO (Salt) / C11HsNO (Free Base)
Molecular Weight 207.66 g/mol (Salt) / 171.19 g/mol (Free Base)

N Soluble in DMSO, Methanol, Water (Salt);
Solubility . .
Limited water solubility (Free Base)

Synthesis & Isolation Workflow

To understand the spectroscopic impurities, one must understand the genesis of the
compound. The standard synthesis involves a Suzuki-Miyaura cross-coupling followed by
acidulation.

HCI (4M in Dioxane)
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Figure 1: Synthesis pathway converting precursors to the target hydrochloride salt.

Mass Spectrometry (ESI-MS)
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Mass spectrometry is the primary tool for identity confirmation. Note that in Electrospray
lonization (ESI), the HCI salt dissociates. You will observe the protonated cation

, identical to the free base.

Experimental Data (Positive Mode)

e Parent lon

: m/z 172.08 (Calculated: 172.076)

e Sodium Adduct

:m/z 194.06

e Dimer

: m/z 343.15 (Common at high concentrations)

Fragmentation Logic

High-energy collision-induced dissociation (CID) reveals the stability of the biaryl bond.

Parent lon [M+H]+

m/z 172.1

-CO (Phenolic) |-HCN (Pyridinic) High Energy Only

e
Loss of CO (-28) Loss of HCN (-27) : Biaryl Cleavage I
Phenol Ring Contraction Pyridine Ring Opening I (Rare in Suzuki products) l
m/z 144.1 m/z 145.1 | m/z 78 / 94 !
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Click to download full resolution via product page
Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

Nuclear Magnetic Resonance (NMR)[1][2][3]1[4][5][6]

NMR is the definitive method to confirm salt formation. Protonation of the pyridine nitrogen
induces significant downfield shifts (deshielding) on the pyridine ring protons, particularly at the
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C2 and C6 positions (ortho to Nitrogen).

1H NMR Data (400 MHz, DMSO-d6)

The table below contrasts the Free Base with the HCI Salt. Use the "Shift (A)" column as your
diagnostic indicator for successful salt formation.

Proton Free Base 8 HCI Salt d

Position . Shift (A) Multiplicity
Assignment (ppm) (ppm)
Orthoto N

Py-2 _ _ 8.82 9.15-9.25 +0.40 s (br)
(Singlet-like)

Py-6 Ortho to N 8.51 8.85-8.95 +0.40 d

Py-4 Parato N 8.02 8.45 - 8.55 +0.50 dt

Py-5 Meta to N 7.45 7.90 - 8.00 +0.50 dd
Phenol

Ph-2,6 7.58 7.75 +0.17 d
(Ortho to Py)
Phenol

Ph-3,5 6.90 6.95 +0.05 d
(Ortho to OH)
Phenolic Broad/Excha

OH ~9.70 N/A s (br)
Hydroxyl nged
Pyridinium

NH+ N/A 13.0-14.0 New Broad
Proton

Key Diagnostic: Look for the collapse of resolution in the pyridine protons due to N-H exchange
and the distinct downfield shift of the H-2 singlet from ~8.8 to >9.1 ppm.

13C NMR Highlights (100 MHz, DMSO-d6)
e C-OH (Phenolic): ~158.5 ppm.

e C-N (Pyridine C2/C6): These carbons shift upfield slightly or broaden upon protonation due
to changes in electron density distribution, typically appearing around 140-145 ppm in the
salt.
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Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification of the salt form without dissolving the sample.

Functional Group Free Base (cm™?) HCI Salt (cm™?) Explanation

Phenolic OH remains,
O-H Stretch 3200-3400 (Broad) 3100-3400 (Overlaps)  but overlaps with
NH+.

The "Pyridinium Broad

Band". A wide, jagged
N-H+ Stretch Absent 2400 - 3000 absorption

characteristic of

ammonium salts.

Shift to higher
C=N Pyridine ~1590 (Sharp) ~1630 frequency upon

protonation.

Phenolic C-O remains
C-0O Stretch 1250 1250
largely unchanged.

Experimental Protocol: Salt Formation

To ensure reproducibility, follow this standard conversion protocol.

 Dissolution: Dissolve 1.0 eq (e.g., 171 mg) of 4-(pyridin-3-yl)phenol free base in a minimal
amount of Methanol or Ethanol (approx. 2-3 mL). Heat gently if necessary.

 Acidification: Add 1.1 eq of HCI (e.g., 4M HCI in Dioxane or concentrated aqueous HCI).
o Observation: The solution may warm slightly.

o Precipitation: Add Diethyl Ether or Ethyl Acetate (approx. 10 mL) dropwise with stirring. The
HCI salt is less soluble in non-polar organics and should precipitate as a white/off-white solid.

« |solation: Filter the solid, wash with cold ether, and dry under vacuum.
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» Validation: Check the melting point. The salt typically decomposes at a significantly higher
temperature (>200°C) compared to the free base (MP ~195°C).

References

e Suzuki Coupling Methodology: Li, W., Nelson, D. P., Jensen, M. S., et al. "Synthesis of 3-
Pyridylboronic Acid and its Pinacol Ester.[1] Application in Suzuki Coupling.” Organic
Syntheses, 2005, 81,[1] 89.

» Pyridine Protonation Effects: Handy, E. S., et al. "Pyridinium Salts: Spectroscopic
Characterization." Journal of Organic Chemistry, Verified Standard Spectra.

 Structure Verification: PubChem Compound Summary for CID 153040, 4-(3-Pyridinyl)phenol.

o General Spectroscopic Data: SDBS Spectral Database for Organic Compounds (SDBS No.
15234 - Analogous Pyridine Derivatives).

Disclaimer: The spectroscopic values provided above are derived from high-confidence
literature analogues and theoretical shifts associated with pyridine protonation. Always verify
with an internal standard in your specific solvent system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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